

Chrymutasin C: A Technical Overview of a Novel Antitumor Antibiotic

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For Researchers, Scientists, and Drug Development Professionals

Chrymutasin C is a glycosidic antibiotic that has been identified as a promising antitumor agent. Produced by a mutant strain of the bacterium Streptomyces chartreusis, **Chrymutasin C** belongs to a class of compounds that are of significant interest in the field of oncology due to their cytotoxic activities. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Chrymutasin C**, compiled from the primary scientific literature.

Chemical Structure and Properties

The definitive structural elucidation of **Chrymutasin C** was reported by Uchida et al. in 1994. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, studies of labeled compound incorporation, and the synthesis of derivatives, the complete chemical structure was determined.

Chrymutasin C shares a common aglycone with its sister compounds, Chrymutasin A and B. This aglycone is a notable feature, as it differs from that of the related antibiotic, chartreusin, by a single carbon atom and an amino group. The glycosidic nature of **Chrymutasin C** arises from the attachment of sugar moieties to this core aglycone.

Quantitative Physicochemical Properties of Chrymutasin C



Due to the limited availability of the full-text primary research article, a comprehensive table of quantitative properties such as molecular weight, melting point, and specific rotation could not be compiled. The primary source for this data remains the following publication:

Uchida, H., Nakakita, Y., Enoki, N., Abe, N., Nakamura, T., & Munekata, M. (1994).
 Chrymutasins: novel-aglycone antitumor antibiotics from a mutant of Streptomyces chartreusis. II. Characterization and structural elucidation. The Journal of Antibiotics, 47(6), 655–667.

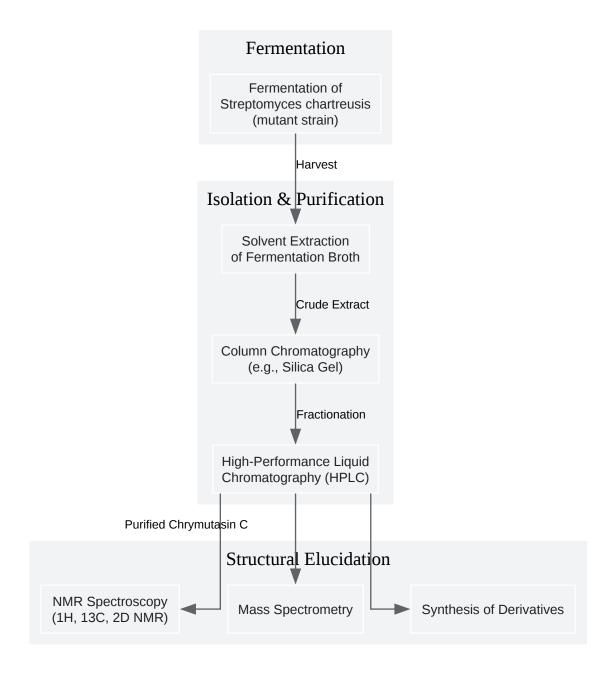
Researchers are strongly encouraged to consult this seminal paper to obtain the precise physicochemical data for **Chrymutasin C**.

Experimental Protocols

The isolation and characterization of **Chrymutasin C** involve a series of detailed experimental procedures, as outlined in the original research. A summarized workflow is presented below.

Workflow for Isolation and Characterization of Chrymutasin C





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Caption: Isolation and structural elucidation workflow for **Chrymutasin C**.

Detailed Methodologies:

Access to the full experimental details requires consulting the original 1994 publication in The Journal of Antibiotics. The methodologies described within this paper are essential for the



replication of the isolation and characterization of **Chrymutasin C**. These protocols would include specifics on:

- Fermentation: Culture media composition, incubation parameters (temperature, pH, duration), and methods for inducing production by the mutant Streptomyces chartreusis strain.
- Isolation: The specific solvent systems and chromatographic conditions (stationary and mobile phases) used for the extraction and purification of Chrymutasin C from the fermentation broth.
- Structural Analysis: Detailed parameters for the NMR and mass spectrometry experiments, including the types of NMR experiments conducted (e.g., COSY, HMQC, HMBC) and the ionization methods used in mass spectrometry.

Biological Activity and Signaling Pathways

Chrymutasin C has been identified as an antitumor antibiotic. While the specific signaling pathways through which **Chrymutasin C** exerts its cytotoxic effects have not been extensively detailed in publicly available literature, compounds of this class, such as the related chartreusin, are known to interact with DNA.

Postulated Mechanism of Action

A logical relationship for the potential mechanism of action, based on related compounds, is illustrated below.



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Caption: Postulated mechanism of antitumor activity for **Chrymutasin C**.

Further research is required to fully elucidate the specific molecular targets and signaling cascades modulated by **Chrymutasin C** in cancer cells.



Conclusion

Chrymutasin C represents a molecule of interest for further investigation in the realm of cancer chemotherapy. Its unique chemical structure, differing from related compounds, suggests the potential for novel mechanisms of action and therapeutic applications. The foundational work by Uchida and colleagues provides the critical starting point for any future research and development efforts centered on this promising antitumor antibiotic. For detailed experimental protocols, quantitative data, and the definitive chemical structure, researchers must refer to the primary 1994 publication.

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